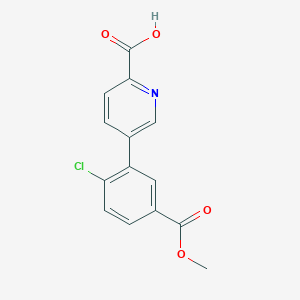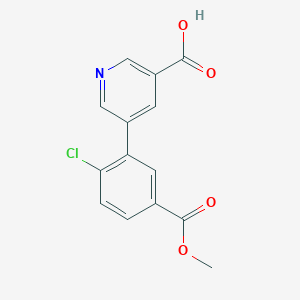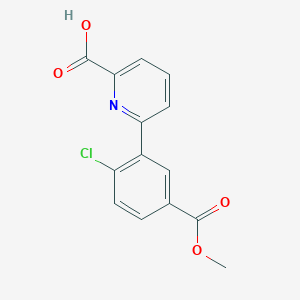
6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid (6-CMCP) is an organic compound that belongs to the class of picolinic acids. It is an important intermediate in organic synthesis and has been used in a variety of scientific research applications.
Scientific Research Applications
6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds, such as 1,2,3-triazoles and 1,2,4-triazoles. It has also been used as a catalyst in the synthesis of amino acids and peptides. In addition, 6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has been used in the synthesis of polymers and other materials.
Mechanism of Action
6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% acts as a proton donor in the presence of an acid catalyst. This protonation leads to the formation of an active species, which can then react with other molecules to form new products. The protonation of 6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% also increases its solubility in organic solvents, which makes it easier to use in a variety of reactions.
Biochemical and Physiological Effects
6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria, such as E. coli and S. aureus. It has also been shown to inhibit the growth of certain types of fungi, such as Candida albicans and Aspergillus niger. In addition, 6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% has been shown to have anti-inflammatory and antioxidant effects in animal studies.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% in lab experiments is that it is relatively easy to synthesize and has a high purity (95%). It is also relatively inexpensive and widely available. The main limitation of using 6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% in lab experiments is that it is not very stable and can decompose over time.
Future Directions
The future directions for 6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% include further research into its biochemical and physiological effects, as well as its use in the synthesis of new materials. In addition, further research into its potential applications in medicine and other fields is warranted. Finally, further research into its environmental impact is also needed.
Synthesis Methods
6-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid, 95% can be synthesized by reacting 2-chloro-5-methoxycarbonylphenol with picolinic acid in the presence of an acid catalyst. The reaction is carried out at a temperature of 60-80°C and a pressure of 1.0-2.0 atm. The reaction is usually complete within 1-2 hours and yields a product with a purity of 95%.
properties
IUPAC Name |
6-(2-chloro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)8-5-6-10(15)9(7-8)11-3-2-4-12(16-11)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKCRTLEJDIHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxynicotinic acid, 95%](/img/structure/B6394015.png)
![2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6394028.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxyisonicotinic acid, 95%](/img/structure/B6394036.png)
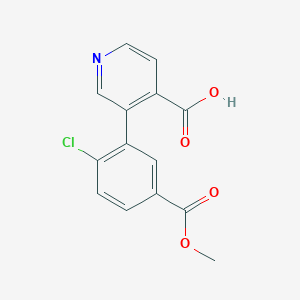
![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6394052.png)
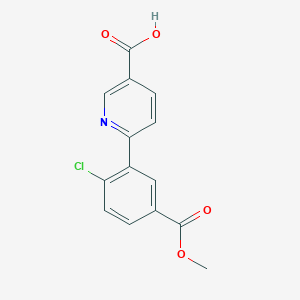
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxynicotinic acid, 95%](/img/structure/B6394071.png)
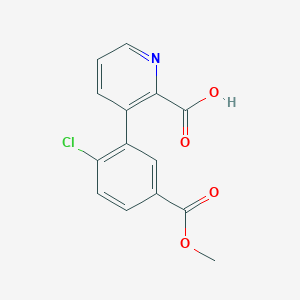
![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6394078.png)
